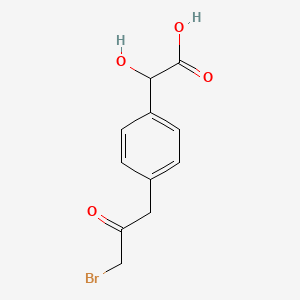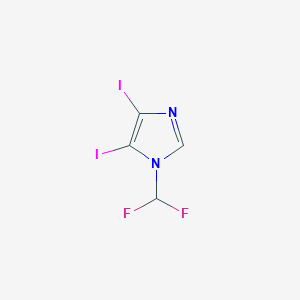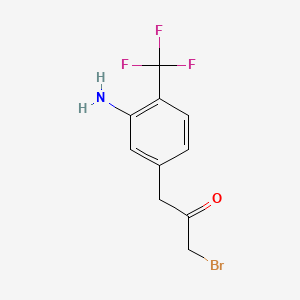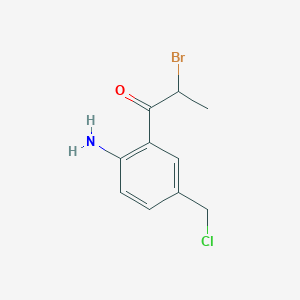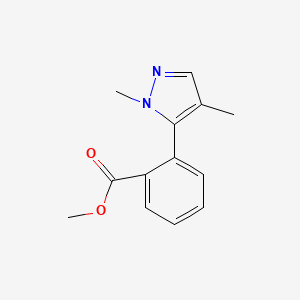
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a pyrazole ring substituted with methyl groups at positions 1 and 4, and a benzoate ester group at position 2. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, may be employed to minimize the environmental impact.
化学反应分析
Types of Reactions
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
科学研究应用
Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
- Methyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)benzoate
- Methyl 2-(1,4-dimethyl-1H-pyrazol-3-yl)benzoate
- Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)benzoate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzoate ester group also adds to its distinct properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
methyl 2-(2,4-dimethylpyrazol-3-yl)benzoate |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-14-15(2)12(9)10-6-4-5-7-11(10)13(16)17-3/h4-8H,1-3H3 |
InChI 键 |
FXAMJLIKOIHMHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1)C)C2=CC=CC=C2C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


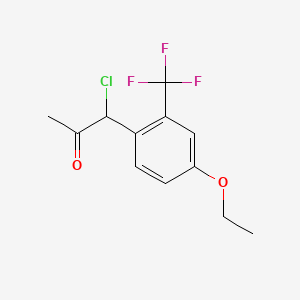
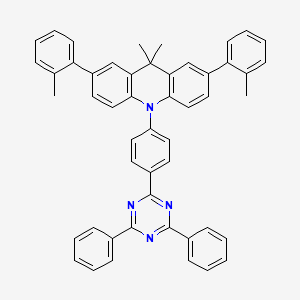
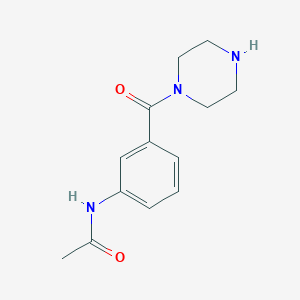
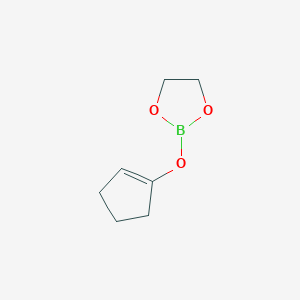
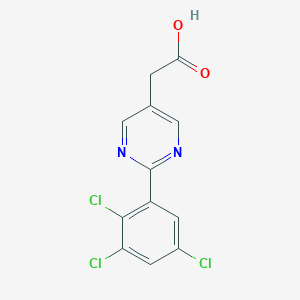
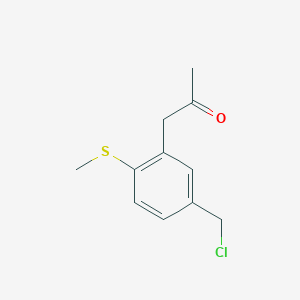
![tert-butyl N-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethyl]carbamate](/img/structure/B14054024.png)
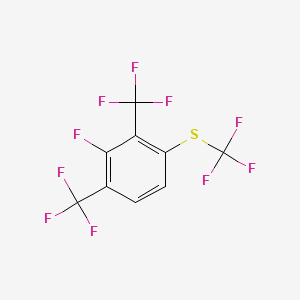
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
